molecular formula C11H9N7O3S B11688662 2-[(E)-{[3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl]imino}methyl]-4-nitrophenol

2-[(E)-{[3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl]imino}methyl]-4-nitrophenol

Cat. No.: B11688662
M. Wt: 319.30 g/mol
InChI Key: DUSLORHKFKDLQB-LFYBBSHMSA-N
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Description

2-[(E)-{[3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl]imino}methyl]-4-nitrophenol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 2-[(E)-{[3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl]imino}methyl]-4-nitrophenol typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring, followed by the introduction of the nitrophenol moiety and the methylsulfanyl group. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Its biological activities are being explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The exact molecular pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
  • 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines These compounds share structural similarities but may exhibit different biological activities and properties. The uniqueness of 2-[(E)-{[3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl]imino}methyl]-4-nitrophenol lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H9N7O3S

Molecular Weight

319.30 g/mol

IUPAC Name

2-[(E)-(3-methylsulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C11H9N7O3S/c1-22-11-15-14-10-16(6-13-17(10)11)12-5-7-4-8(18(20)21)2-3-9(7)19/h2-6,19H,1H3/b12-5+

InChI Key

DUSLORHKFKDLQB-LFYBBSHMSA-N

Isomeric SMILES

CSC1=NN=C2N1N=CN2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

CSC1=NN=C2N1N=CN2N=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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